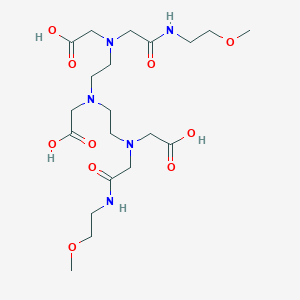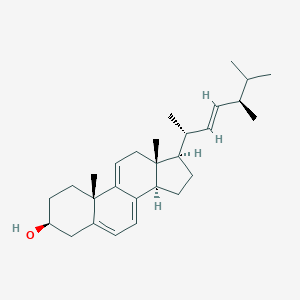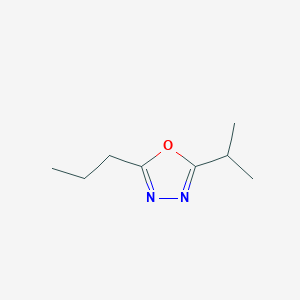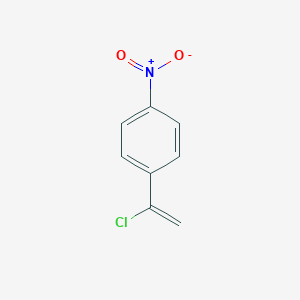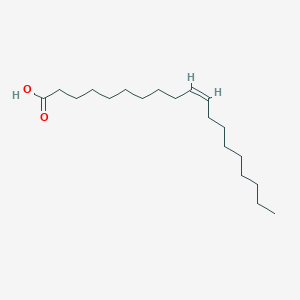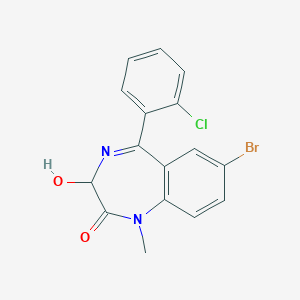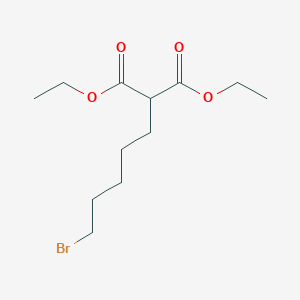![molecular formula C16H22ClN B162585 1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine CAS No. 133763-16-3](/img/structure/B162585.png)
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine, also known as deschloroketamine (DCK), is a dissociative anesthetic drug that belongs to the arylcyclohexylamine class. DCK has gained significant attention in the scientific community due to its potential therapeutic applications and its structural similarity to ketamine, a well-known anesthetic drug.
Mécanisme D'action
DCK works by blocking the N-methyl-D-aspartate (NMDA) receptor, which is involved in the transmission of pain signals and the regulation of mood and cognition. By blocking this receptor, DCK can produce analgesic and antidepressant effects.
Biochemical and Physiological Effects:
DCK has been shown to produce a range of effects on the body, including sedation, dissociation, and hallucinations. It can also cause changes in heart rate, blood pressure, and body temperature. DCK is metabolized in the liver and excreted in the urine.
Avantages Et Limitations Des Expériences En Laboratoire
DCK has several advantages for use in lab experiments, including its high potency and selectivity for the NMDA receptor. However, its short duration of action and potential for abuse make it difficult to use in long-term studies.
Orientations Futures
There are several potential future directions for research on DCK, including its use in combination with other drugs for the treatment of depression and anxiety, and its potential use in the treatment of addiction. Additionally, further studies are needed to determine the long-term effects of DCK on the body and its potential for abuse.
Méthodes De Synthèse
The synthesis of DCK involves the reaction of cyclohexanone with 4-chlorobenzyl chloride in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained by the N-methylation of the amine group using formaldehyde and formic acid.
Applications De Recherche Scientifique
DCK has been studied extensively for its potential therapeutic applications in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have rapid antidepressant effects, similar to ketamine, but with fewer side effects. DCK has also been studied for its potential use in pain management, as it has been shown to have analgesic properties.
Propriétés
Numéro CAS |
133763-16-3 |
|---|---|
Nom du produit |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
Formule moléculaire |
C16H22ClN |
Poids moléculaire |
263.8 g/mol |
Nom IUPAC |
1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C16H22ClN/c1-18(2)12-15-6-4-3-5-14(15)11-13-7-9-16(17)10-8-13/h7-10H,3-6,11-12H2,1-2H3 |
Clé InChI |
HYFHPRWFNLMZRE-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
SMILES canonique |
CN(C)CC1=C(CCCC1)CC2=CC=C(C=C2)Cl |
Autres numéros CAS |
133763-16-3 |
Synonymes |
1-p-chlorobenzyl-2-dimethylaminomethyl-1,2-cyclohexene EM 405 EM-405 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Methylsulfinyl)thiazolo[5,4-b]pyridine](/img/structure/B162502.png)

